molecular formula C15H24Cl2N2 B2380828 2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 2060005-54-9

2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No. B2380828
CAS RN: 2060005-54-9
M. Wt: 303.27
InChI Key: MVNVFQNCRIKZJJ-UHFFFAOYSA-N
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Description

“2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride”, also known as BDMP, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 303.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2.2ClH/c1-14-9-16-10-15(14,2)12-17(11-14)8-13-6-4-3-5-7-13;;/h3-7,16H,8-12H2,1-2H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis and NMR Study : The synthesis of compounds related to 2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, including their preparation from pyrrole-3,4-dicarboxylic acid and a detailed carbon-13 NMR study, has been investigated (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983).
  • Accelerated Synthesis Methods : Research on the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a compound relevant in the synthesis of pyrroles like 2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole, highlights efficient methods for its production (Regourd, Comeau, Beshara, & Thompson, 2006).

Chemical Reactions and Properties

  • Reactivity with Oxygen and Complexes Formation : A study on the reaction of related pyrrole compounds with oxygen and their ability to form charge transfer and palladium(II) complexes provides insights into the chemical behavior of similar pyrrole structures (Ghorai & Mani, 2014).
  • Study of Magnetic Nonequivalence : The research on magnetic nonequivalence in proton NMR using related bicyclic pyrrole compounds adds to the understanding of the magnetic properties of such structures (Welch, 1997).

Applications in Supramolecular Chemistry

  • Anion Binding and Supramolecular Polymers : Investigations into anionic supramolecular polymers using pyrrole anion dimers, closely related to the structure of 2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole, shed light on new classes of supramolecular structures (Gale, Navakhun, Camiolo, Light, & Hursthouse, 2002).

Analytical Applications

  • Pyrrole Formation and Protein Crosslinking : A study on the effect of dimethyl substitution on pyrrole formation and protein crosslinking indicates the potential use of related pyrrole compounds in biochemical analyses (Anthony, Boekelheide, Anderson, & Graham, 1983).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-benzyl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-14-9-16-10-15(14,2)12-17(11-14)8-13-6-4-3-5-7-13;;/h3-7,16H,8-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNVFQNCRIKZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1(CN(C2)CC3=CC=CC=C3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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